molecular formula C14H26N2O2S B6473417 N-[1-(cyclopentylmethyl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640885-53-4

N-[1-(cyclopentylmethyl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6473417
CAS No.: 2640885-53-4
M. Wt: 286.44 g/mol
InChI Key: BTEOBAZNHSPMQB-UHFFFAOYSA-N
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Description

N-[1-(Cyclopentylmethyl)piperidin-3-yl]cyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopropane ring linked to a piperidine scaffold substituted with a cyclopentylmethyl group. The cyclopentylmethyl substituent may enhance lipophilicity and modulate steric effects, influencing pharmacokinetic properties such as metabolic stability and membrane permeability.

Properties

IUPAC Name

N-[1-(cyclopentylmethyl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2S/c17-19(18,14-7-8-14)15-13-6-3-9-16(11-13)10-12-4-1-2-5-12/h12-15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEOBAZNHSPMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2CCCC(C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(cyclopentylmethyl)piperidin-3-yl]cyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonamide with 1-(cyclopentylmethyl)piperidin-3-ylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to 25°C. The reaction mixture is then stirred for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-[1-(cyclopentylmethyl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

N-[1-(cyclopentylmethyl)piperidin-3-yl]cyclopropanesulfonamide has several scientific research applications, including:

  • Chemistry: The compound can be used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: It may serve as a tool in biological studies to investigate the effects of sulfonamide derivatives on various biological processes.

  • Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[1-(cyclopentylmethyl)piperidin-3-yl]cyclopropanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Target Compound
  • Core : Piperidin-3-yl
  • Substituents : Cyclopentylmethyl at the piperidine nitrogen, cyclopropanesulfonamide at the 3-position.
  • Hypothesized Molecular Weight : ~350–370 g/mol (estimated based on analogous structures).
Example 15 ()
  • Core : Pyrrolidin-3-yl
  • Substituents : 6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl at nitrogen, cyclopropanesulfonamide at the 3-position.
  • Molecular Weight : 432 g/mol (LC/MS data) .
  • Key Difference : Replacement of piperidine with pyrrolidine and incorporation of a fused heterocyclic system (imidazopyrrolopyrazine), which may enhance aromatic stacking interactions in biological targets.
N-(4-(3-Allyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclopropanesulfonamide ()
  • Core : Bicyclo[2.2.2]octan-1-yl
  • Substituents : Allyl group on the imidazopyrrolopyrazine, cyclopropanesulfonamide.

Substituent Effects

  • Cyclopentylmethyl vs. Allyl/Propyl Groups : The cyclopentylmethyl group in the target compound provides steric bulk and moderate lipophilicity (clogP ~3–4), whereas allyl/propyl substituents in analogs () introduce unsaturated or alkyl chains that may alter metabolic pathways (e.g., CYP450 oxidation susceptibility) .

Pharmacological and Physicochemical Implications

  • Heterocycle-Containing Analogs : The imidazopyrrolopyrazine systems (–2) are associated with kinase inhibition (e.g., JAK/STAT pathways) in literature, suggesting divergent therapeutic applications compared to the target compound’s undefined mechanism .

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